1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride
Overview
Description
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazolo[5,4-b]pyridine moiety fused with a piperazine ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a pyridine derivative with a thiazole precursor under acidic conditions.
Introduction of the Piperazine Ring: The thiazolo[5,4-b]pyridine intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of high-throughput screening and automated synthesis techniques .
Chemical Reactions Analysis
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be synthesized using reagents like alkyl halides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products
Scientific Research Applications
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Mechanism of Action
The primary mechanism of action of 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride involves the inhibition of phosphoinositide 3-kinase (PI3K). This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound binds to the active site of PI3K, preventing its interaction with its natural substrates and thereby inhibiting its activity. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Pyridinylpiperazines: These compounds have a piperazine ring attached to a pyridine moiety and are known for their activity as receptor antagonists and enzyme inhibitors.
Thiazolo[5,4-d]pyrimidines: These compounds have a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Properties
IUPAC Name |
2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S.2ClH/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14;;/h1-3,11H,4-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRDCOARRFBNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)N=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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